L-Alanyl-L-valylglycyl-L-histidyl-L-leucyl-L-methioninamide
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Overview
Description
L-Alanyl-L-valylglycyl-L-histidyl-L-leucyl-L-methioninamide is a peptide compound composed of six amino acids: L-alanine, L-valine, glycine, L-histidine, L-leucine, and L-methionine. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-valylglycyl-L-histidyl-L-leucyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-valylglycyl-L-histidyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Coupling reagents like HBTU, DIC, or EDC in the presence of a base like DIPEA.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Alanyl-L-valylglycyl-L-histidyl-L-leucyl-L-methioninamide has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Alanyl-L-valylglycyl-L-histidyl-L-leucyl-L-methioninamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-histidine
- L-Alanyl-L-valine
- L-Alanyl-L-leucine
Uniqueness
L-Alanyl-L-valylglycyl-L-histidyl-L-leucyl-L-methioninamide is unique due to its specific sequence of amino acids, which imparts distinct biological properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
56891-86-2 |
---|---|
Molecular Formula |
C27H47N9O6S |
Molecular Weight |
625.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C27H47N9O6S/c1-14(2)9-19(25(40)34-18(23(29)38)7-8-43-6)35-26(41)20(10-17-11-30-13-32-17)33-21(37)12-31-27(42)22(15(3)4)36-24(39)16(5)28/h11,13-16,18-20,22H,7-10,12,28H2,1-6H3,(H2,29,38)(H,30,32)(H,31,42)(H,33,37)(H,34,40)(H,35,41)(H,36,39)/t16-,18-,19-,20-,22-/m0/s1 |
InChI Key |
JZXABQMNPLAVIH-OYJIISJGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
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